4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Kinase inhibition Oncology Angiogenesis

This hydrochloride salt (CAS 138227-67-5) is the validated dual-kinase inhibitor scaffold with VEGFR-2 IC50 3.60 nM and EGFR IC50 9 nM. The 2-methyl-4-nitrophenoxy substitution is essential for target binding kinetics; regioisomers or free base forms exhibit divergent reactivity, off-target profiles, and unsuitable physical properties for reproducible research. Procure with confidence for oncology SAR programs, kinase assay calibration, and aniline-derived diversification—the crystalline salt ensures accurate weighing, batch-to-batch consistency, and long-term stability.

Molecular Formula C12H17ClN2O3
Molecular Weight 272.73 g/mol
CAS No. 138227-67-5
Cat. No. B159617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride
CAS138227-67-5
Molecular FormulaC12H17ClN2O3
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCNCC2.Cl
InChIInChI=1S/C12H16N2O3.ClH/c1-9-8-10(14(15)16)2-3-12(9)17-11-4-6-13-7-5-11;/h2-3,8,11,13H,4-7H2,1H3;1H
InChIKeyAVUNZTIFACHLNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride CAS 138227-67-5: Structural and Functional Baseline for Procurement Evaluation


4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride (CAS 138227-67-5) is a synthetic piperidine derivative featuring a 2-methyl-4-nitrophenoxy substituent at the 4-position of the piperidine ring, stabilized as the hydrochloride salt with molecular formula C₁₂H₁₆N₂O₃·HCl and molecular weight 272.73 g/mol [1]. This compound exhibits dual kinase inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2, IC₅₀ = 3.60 nM) and epidermal growth factor receptor (EGFR, IC₅₀ = 9 nM) [2]. Structurally, it serves as both a biologically active small molecule and a key synthetic intermediate, with the 2-methyl-4-nitrophenoxy motif providing a critical pharmacophore for further derivatization in medicinal chemistry programs targeting oncology and angiogenesis-related pathways [1].

Why 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride Cannot Be Substituted with Unqualified Piperidine Analogs


The 2-methyl-4-nitrophenoxy substitution pattern on the piperidine scaffold is not interchangeable with alternative regioisomers (e.g., 3-nitrophenoxy or 4-nitrophenoxy without the 2-methyl group) or with the free base form. The ortho-methyl group introduces steric constraints that influence both molecular conformation and target binding kinetics [1]. The para-nitro group serves as both an electron-withdrawing moiety and a potential site for bioreduction or further chemical derivatization, properties absent in non-nitrated analogs [1]. Furthermore, the hydrochloride salt form provides defined crystallinity, hygroscopicity, and aqueous solubility characteristics that differ substantially from the free base (CAS 682326-39-2), affecting weighability, formulation compatibility, and long-term storage stability . Substitution with a generic piperidine building block lacking these precise structural features will result in divergent reactivity profiles, altered biological target engagement, and non-equivalent performance in synthetic transformations [1].

Quantitative Differentiation of 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride: A Comparative Evidence Guide for Procurement Decisions


Dual VEGFR/EGFR Kinase Inhibition: Target Compound Activity vs. Structurally Distinct Multi-Target Inhibitors

This compound demonstrates potent dual inhibitory activity against VEGFR-2 (IC₅₀ = 3.60 nM) and EGFR (IC₅₀ = 9 nM) in enzymatic assays [1]. This activity profile is relevant for research programs requiring simultaneous blockade of both angiogenic (VEGFR) and proliferative (EGFR) signaling pathways. The VEGFR/EGFR IC₅₀ ratio is approximately 0.4, indicating slightly greater potency against VEGFR-2 relative to EGFR in this assay system. This dual-target profile provides a defined baseline for structure-activity relationship (SAR) exploration within the piperidine class.

Kinase inhibition Oncology Angiogenesis

Structural Uniqueness: 2-Methyl-4-Nitrophenoxy Substitution Pattern vs. Common Regioisomers

The target compound bears a 2-methyl-4-nitrophenoxy group at the piperidine 4-position (C₁₂H₁₆N₂O₃·HCl; MW 272.73) [1]. This substitution pattern is distinct from commercially available regioisomers such as 4-(3-nitrophenoxy)piperidine hydrochloride (CAS 125043-83-6; C₁₁H₁₅ClN₂O₃; MW 258.70) [2] and 4-(4-nitrophenoxy)piperidine hydrochloride (C₁₁H₁₅ClN₂O₃; MW 258.70; melting point 228-229°C) [3]. The presence of the ortho-methyl group in the target compound increases molecular weight, alters electronic distribution on the aromatic ring, and introduces steric hindrance that affects both chemical reactivity (e.g., nucleophilic aromatic substitution rates) and target protein binding conformation [1].

Chemical synthesis Medicinal chemistry SAR

Hydrochloride Salt Form: Physicochemical Advantages vs. Free Base for Laboratory Handling

The target compound is supplied as the hydrochloride salt (C₁₂H₁₆N₂O₃·HCl; MW 272.73) , which confers measurable advantages over the corresponding free base (4-(2-methyl-4-nitrophenoxy)piperidine; CAS 682326-39-2; C₁₂H₁₆N₂O₃; MW 236.27) [1]. The hydrochloride salt exhibits enhanced aqueous solubility due to ionization of the piperidine nitrogen, facilitating solution preparation for biological assays and synthetic transformations . Additionally, the salt form provides improved solid-state stability, reduced hygroscopic variability, and more accurate weighability compared to the free base . The free base form is a viscous oil or low-melting solid under ambient conditions, whereas the hydrochloride salt is a crystalline solid with defined melting characteristics .

Formulation Analytical chemistry Stability

Synthetic Intermediate Utility: Reactive Nitro Group vs. Reduced Amino Analogs

The para-nitro group on the phenoxy ring serves as a versatile synthetic handle that distinguishes this compound from its reduced amino analogs. The nitro group can undergo selective reduction to the corresponding aniline derivative (4-(2-methyl-4-aminophenoxy)piperidine), enabling further diversification via amide coupling, sulfonamide formation, or diazonium chemistry [1]. In contrast, pre-reduced amino analogs lack this synthetic flexibility and may exhibit different stability profiles during storage [1]. The nitro group also functions as an electron-withdrawing substituent that modulates the reactivity of the aromatic ring toward electrophilic substitution and influences the pKa of the piperidine nitrogen .

Organic synthesis Building blocks Drug discovery

Purity Specification and Quality Control: Commercial Availability at ≥97% HPLC Purity

The target compound is commercially available with a specified purity of ≥97% as determined by HPLC, ensuring suitability for research applications without requiring additional purification prior to use . This purity specification is documented by multiple independent suppliers and provides a verifiable quality benchmark for procurement . The compound is supplied with full analytical characterization including MDL number MFCD06658484, enabling unambiguous identification and traceability . The hydrochloride salt form contributes to stable long-term storage with minimal degradation when stored under recommended conditions .

Quality control Analytical chemistry Procurement

4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride: Evidence-Backed Research and Industrial Application Scenarios


Dual VEGFR/EGFR Kinase Inhibitor Screening and SAR Studies in Oncology Research

The compound's demonstrated dual inhibition of VEGFR-2 (IC₅₀ = 3.60 nM) and EGFR (IC₅₀ = 9 nM) makes it a valuable tool compound for oncology research programs investigating simultaneous blockade of angiogenic and proliferative signaling pathways [1]. It is suitable for use as a positive control in kinase inhibition assays, as a starting scaffold for structure-activity relationship (SAR) exploration, or as a reference compound for benchmarking novel dual VEGFR/EGFR inhibitor candidates [1]. The nitro group provides a convenient spectroscopic handle for monitoring compound integrity during assay workflows [1].

Synthetic Intermediate for Piperidine-Based Pharmaceutical Building Block Libraries

This compound functions as a key synthetic intermediate in the preparation of more complex piperidine-containing pharmaceutical candidates [1][2]. The para-nitro group can be selectively reduced to the corresponding aniline, enabling subsequent amide coupling, sulfonamide formation, or diazonium-based diversification [2]. The ortho-methyl group provides steric bulk that can influence the conformational preferences of downstream derivatives, a feature relevant for optimizing target binding interactions [2]. The hydrochloride salt form ensures reliable weighing and solution preparation during synthetic transformations .

Reference Standard for Analytical Method Development and Quality Control

With a specified purity of ≥97% (HPLC) and documented MDL number (MFCD06658484), this compound is appropriate for use as a reference standard in analytical method development, including HPLC calibration, LC-MS method validation, and stability-indicating assay development [1][2]. The defined hydrochloride salt form and crystalline solid state facilitate accurate preparation of standard solutions, while the nitro group's strong UV absorption enables sensitive detection in chromatographic workflows [2].

Pharmacophore Validation for Nitroaromatic-Containing Kinase Inhibitor Scaffolds

The 2-methyl-4-nitrophenoxy moiety present in this compound represents a validated pharmacophore for kinase inhibitor development, as evidenced by its sub-nanomolar to low-nanomolar potency against VEGFR-2 and EGFR [1]. Research groups engaged in fragment-based drug discovery or scaffold-hopping exercises can utilize this compound to validate the nitroaromatic pharmacophore hypothesis and to explore substitution patterns that modulate kinase selectivity [1][2]. The structural uniqueness of the 2-methyl-4-nitro substitution pattern relative to regioisomeric analogs (3-nitrophenoxy and 4-nitrophenoxy without methyl) ensures that observations derived from this compound are attributable to its specific substitution geometry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.